molecular formula C12H13N3O2 B1526498 benzyl N-(1H-pyrazol-3-ylmethyl)carbamate CAS No. 1291937-65-9

benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Cat. No.: B1526498
CAS No.: 1291937-65-9
M. Wt: 231.25 g/mol
InChI Key: FVSGXBDNWBPDOY-UHFFFAOYSA-N
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Description

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H13N3O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is in turn attached to a 1H-pyrazol-3-ylmethyl group .

Scientific Research Applications

Vibrational and Electronic Properties

A combined experimental and theoretical study on the vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) was conducted. The study employed FT-IR, FT-Raman spectra, and UV absorption spectroscopy alongside density functional theory (DFT) calculations to investigate the molecular geometries, vibrational spectra, electronic, and nonlinear optical properties, as well as the thermodynamic properties of the molecule (Rao, Prasad, Sri, & Veeraiah, 2016).

Cyclometalation Reactions

Research on cyclometalation reactions of poly(pyrazolylmethyl)benzenes, which include 1,3-bis(pyrazol-1-ylmethyl)benzene subunits, demonstrated their ability to readily undergo cyclometalation. This process led to the formation of complex structures, indicating potential applications in the development of novel organometallic compounds with unique properties (Hartshorn & Steel, 1998).

Fluorescent Chemosensor

A study focused on the synthesis and photophysical investigation of a pyrazoline-benzothiazole derivative for use as a fluorescent chemosensor. This chemosensor demonstrated the capability for sensitive detection of Cu2+, Fe3+, and Fe2+ metal ions, suggesting its utility in environmental monitoring and chemical analysis (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).

Medicinal Chemistry Applications

The synthesis and characterization of new benzo[b]thiophene derivatives, including studies on their biological activities, highlighted the potential pharmacological properties of compounds containing the pyrazole moiety. These studies revealed that some of the synthesized compounds exhibit significant antibacterial, antifungal, and anti-inflammatory activities, marking their importance in the development of new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).

Nanoparticles for Agricultural Applications

Another application involves the use of carbendazim (a compound related to benzyl N-(1H-pyrazol-3-ylmethyl)carbamate) in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural settings. This approach aims to improve the efficiency of fungal disease prevention and control while reducing environmental and human toxicity (Campos et al., 2015).

Properties

IUPAC Name

benzyl N-(1H-pyrazol-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(13-8-11-6-7-14-15-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGXBDNWBPDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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